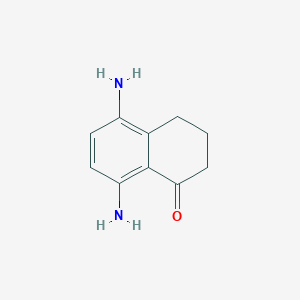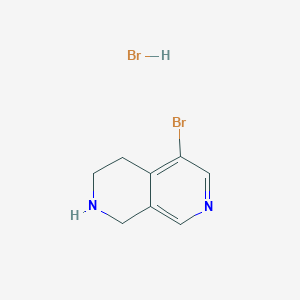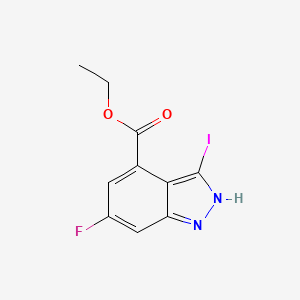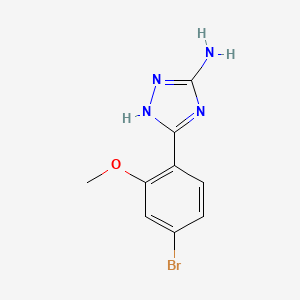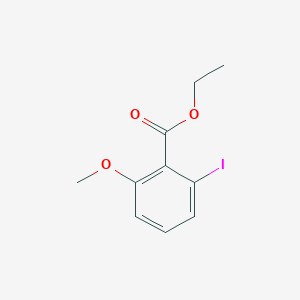
Ethyl 2-iodo-6-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-iodo-6-methoxybenzoate is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted by iodine and methoxy groups, respectively, and the carboxylic acid group is esterified with ethanol. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-6-methoxybenzoate can be synthesized through several methods. One common approach involves the iodination of 2-methoxybenzoic acid followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The esterification step involves reacting the iodinated benzoic acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Ethyl 2-iodo-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products like 2-azido-6-methoxybenzoate or 2-cyano-6-methoxybenzoate.
Oxidation: Products like 2-iodo-6-methoxybenzaldehyde or 2-iodo-6-methoxybenzoic acid.
Reduction: Products like 2-iodo-6-methoxybenzyl alcohol.
科学的研究の応用
Ethyl 2-iodo-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of ethyl 2-iodo-6-methoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodine atom can participate in halogen bonding, while the ester and methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the observed effects.
類似化合物との比較
Ethyl 2-iodo-6-methoxybenzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-6-methoxybenzoate: Similar structure but with a bromine atom instead of an iodine atom.
Ethyl 2-iodo-4-methoxybenzoate: Similar structure but with the methoxy group at the 4-position instead of the 6-position.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications. The presence of different halogens or ester groups can influence the compound’s reactivity, solubility, and biological activity, making each compound unique in its own right.
特性
IUPAC Name |
ethyl 2-iodo-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFLDINBROMKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
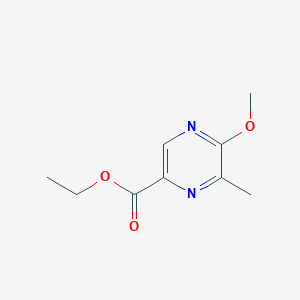
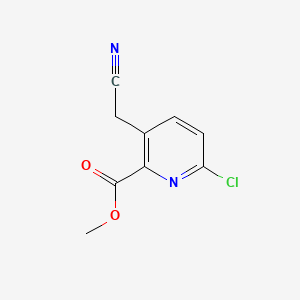
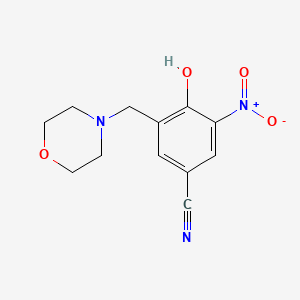
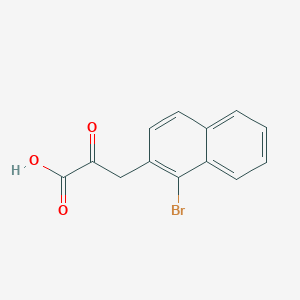
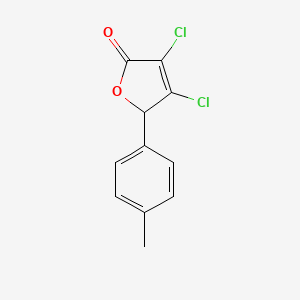

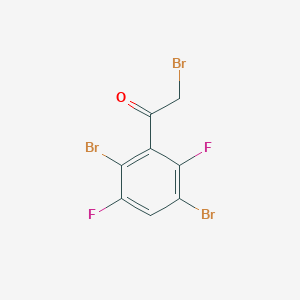
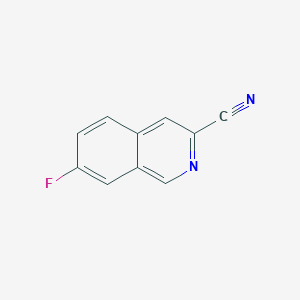
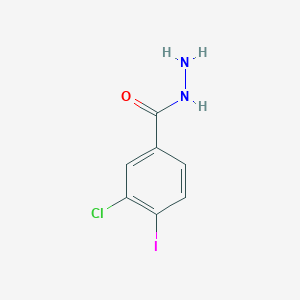
![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)
